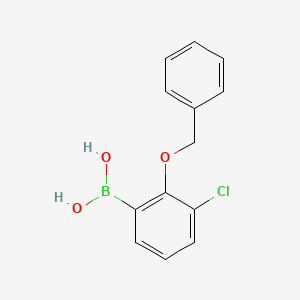

(2-(Benzyloxy)-3-chlorophenyl)boronic acid

描述

(2-(Benzyloxy)-3-chlorophenyl)boronic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H12BClO3 and its molecular weight is 262.496. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Boronic acids and their esters are generally used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary target in this reaction is the palladium catalyst, which facilitates the formation of new carbon-carbon bonds .

Mode of Action

In the SM cross-coupling reaction, the boronic acid or its ester acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the boronic acid or its ester, which is nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The compound’s role in the sm cross-coupling reaction suggests it may be involved in pathways where carbon-carbon bond formation is crucial .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water . Their rate of hydrolysis is considerably accelerated at physiological pH , which could impact their bioavailability.

Result of Action

The primary result of the action of 2-Benzyloxy-3-chlorophenylboronic Acid is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of 2-Benzyloxy-3-chlorophenylboronic Acid can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of hydrolysis of boronic acids and their esters . Additionally, the SM cross-coupling reaction is known for its mild and functional group tolerant reaction conditions , suggesting that the compound’s action, efficacy, and stability could be influenced by the presence of various functional groups and the overall reaction conditions .

生化分析

Cellular Effects

Boronic acids are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Boronic acids can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

生物活性

(2-(Benzyloxy)-3-chlorophenyl)boronic acid, with the chemical formula C₁₃H₁₂BClO₃ and a molecular weight of 262.50 g/mol, is a boronic acid derivative notable for its potential biological activities. This article explores its biological interactions, mechanisms of action, and therapeutic applications, supported by diverse research findings.

Chemical Structure and Properties

The compound features a benzyloxy group and a chlorine atom at the 3-position of the aromatic ring, which influences its reactivity and biological interactions. The structural representation can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₃H₁₂BClO₃ |

| CAS Number | 1217500-57-6 |

| Molecular Weight | 262.50 g/mol |

| InChIKey | AYSMMNDQVZAXQY-UHFFFAOYSA-N |

| SMILES Notation | B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl)(O)O |

Interaction with Biological Macromolecules

Research indicates that this compound exhibits significant binding affinity to various biological macromolecules, including proteins and nucleic acids. This characteristic is crucial for understanding its potential therapeutic roles, particularly in enzyme inhibition and modulation of biochemical pathways. For instance, studies have shown that boronic acids can act as potent inhibitors of proteases, with binding constants in the range of M for enzymes like chymotrypsin .

Enzyme Inhibition

The compound's boronic acid functionality allows it to interact specifically with serine proteases through covalent bonding to the active site serine residue. This interaction can lead to the inhibition of enzymatic activity, which has implications in cancer treatment and other diseases where protease activity is dysregulated .

Anticancer Properties

The potential anticancer activity of this compound has been explored in various studies. Its ability to inhibit specific proteases involved in tumor progression suggests it could serve as a lead compound in drug development aimed at treating cancers associated with protease overactivity.

Synthetic Applications in Drug Discovery

Beyond its biological activity, this compound plays a significant role in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. It facilitates the formation of carbon-carbon bonds essential for synthesizing complex organic molecules that may have therapeutic applications.

Case Study: Protease Inhibition

A study investigating the binding affinity of various boronic acids to chymotrypsin highlighted that this compound binds 10^3–10^4 times more tightly than natural substrates. This high affinity indicates its potential as a selective inhibitor in therapeutic contexts .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is provided below:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| This compound | Benzyloxy group, chlorine at position 3 | Potential enzyme inhibition |

| (4-Benzyloxy-3-chlorophenyl)boronic acid | Benzyloxy at position 4 | Different reactivity profile |

| (2-Benzyloxy-5-chlorophenyl)boronic acid | Chlorine at position 5 | Variation in biological activity |

| Phenylboronic Acid | No substituents | Basic reactivity without functionalization |

属性

IUPAC Name |

(3-chloro-2-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BClO3/c15-12-8-4-7-11(14(16)17)13(12)18-9-10-5-2-1-3-6-10/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDFNKULHBAPKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Cl)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681542 | |

| Record name | [2-(Benzyloxy)-3-chlorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-57-6 | |

| Record name | B-[3-Chloro-2-(phenylmethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Benzyloxy)-3-chlorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。